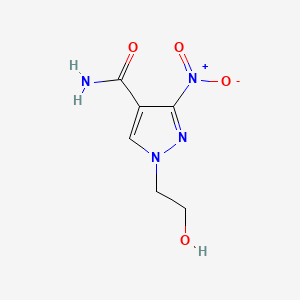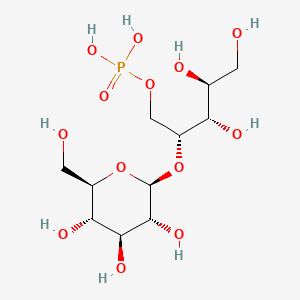
1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyethyl group, a nitro group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using nitric acid or a nitrating mixture under controlled conditions to avoid over-nitration.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene chlorohydrin.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-Carboxyethyl)-3-nitro-4-pyrazolecarboxamide.
Reduction: Formation of 1-(2-Hydroxyethyl)-3-amino-4-pyrazolecarboxamide.
Substitution: Formation of various substituted pyrazolecarboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of novel pharmaceuticals, particularly as potential anti-inflammatory, antimicrobial, or anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: The compound may find use in the development of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Materials Science: The hydroxyethyl and nitro groups can participate in various chemical reactions, enabling the formation of cross-linked networks or functionalized surfaces.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide can be compared with other similar compounds:
1-(2-Hydroxyethyl)-3-nitro-5-pyrazolecarboxamide: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1-(2-Hydroxyethyl)-3-amino-4-pyrazolecarboxamide: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
1-(2-Hydroxyethyl)-3-nitro-4-imidazolecarboxamide: The imidazole ring offers different electronic and steric properties compared to the pyrazole ring, affecting its reactivity and applications.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of heterocyclic chemistry in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-nitropyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c7-5(12)4-3-9(1-2-11)8-6(4)10(13)14/h3,11H,1-2H2,(H2,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIDMDPCSBUPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCO)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192459 | |
| Record name | 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39205-83-9 | |
| Record name | 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039205839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC271261 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXYETHYL)-3-NITRO-4-PYRAZOLECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729P9SQE0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)


